[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Catalog No.
S8200985
CAS No.
M.F
C18H23ClN2O3
M. Wt
350.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cycloprop...

Product Name

[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

IUPAC Name

benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

InChI

InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m1/s1

InChI Key

QGKOXLMFMBWRCL-MRXNPFEDSA-N

SMILES

C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3

The compound [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule characterized by its unique structural features. It consists of a piperidine ring substituted with a chloroacetyl group, a cyclopropyl group, and a carbamic acid moiety linked to a benzyl ester. This intricate structure suggests potential reactivity and biological activity, making it an interesting subject for further study in medicinal chemistry.

Typical of amides and esters, including:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.

These reactions are facilitated by the presence of functional groups that are reactive under specific conditions, particularly in biological systems where enzymes may catalyze these transformations

The biological activity of [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is noteworthy. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.
  • Neuroprotective Effects: The piperidine scaffold is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
  • Antitumor Activity: Some derivatives of piperidine compounds have been studied for their anticancer potential.

Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully elucidate its therapeutic potential .

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Chloroacetylation: The introduction of the chloroacetyl group can be performed using chloroacetic acid in the presence of a base.
  • Cyclopropanation: Cyclopropyl groups can be introduced through cyclopropanation reactions using diazo compounds or other methods.
  • Carbamate Formation: The carbamic acid moiety can be synthesized from isocyanates and alcohols.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

The potential applications of [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester include:

  • Pharmaceutical Development: As a lead compound in drug discovery for treating infections or neurological disorders.
  • Research Tool: Useful in studies investigating the mechanism of action of piperidine derivatives.
  • Chemical Probe: May serve as a probe in biochemical assays to study enzyme activity or receptor interactions.

These applications highlight its versatility in both medicinal chemistry and biological research .

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and interaction modes with target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific pathogens or cell lines.
  • Structure-Activity Relationship Studies (SAR): To identify which structural features contribute most significantly to its biological activity.

These studies help refine the compound's design for improved therapeutic efficacy and safety profiles .

Several compounds share structural similarities with [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, including:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupSimpler structure; lacks cyclopropyl group
CyclopropylcarbamateCyclopropane ring attached to carbamateFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateLacks piperidine structure; simpler reactivity
(S)-N-benzyl-N-(2-chloroacetyl)piperidineSimilar piperidine structureDifferent stereochemistry affecting activity

The uniqueness of [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester lies in its combination of multiple reactive sites and its specific stereochemistry, which may enhance its selectivity and potency against biological targets compared to these similar compounds .

This detailed examination underscores the significance of this compound in medicinal chemistry and its potential pathways for therapeutic development.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

350.1397203 g/mol

Monoisotopic Mass

350.1397203 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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